![molecular formula C11H13BrN2 B1244092 6-bromo-N-methyltryptamine CAS No. 209169-05-1](/img/structure/B1244092.png)
6-bromo-N-methyltryptamine
Overview
Description
6-Bromotryptamine is a substituted tryptamine that is a marine natural product . It is also known as 2-(6-Bromo-1H-indol-3-yl)ethanamine .
Molecular Structure Analysis
The molecular structures of all tryptamines contain an indole ring, joined to an amino (NH2) group via an ethyl (−CH2–CH2−) sidechain . In substituted tryptamines like 6-bromo-N-methyltryptamine, the indole ring, sidechain, and/or amino group are modified by substituting another group for one of the hydrogen (H) atoms .
Scientific Research Applications
Marine Alkaloid Isolation and Structure Elucidation
Research has identified 6-bromo-N-methyltryptamine as a marine alkaloid, isolated from the bryozoan Flustra foliacea. Studies have shown this compound exists in two rotameric forms due to hindered rotation around its carbon–nitrogen bond. This characteristic provides insights into the molecular flexibility and potential chemical interactions of similar alkaloids (Wulff et al., 1982).
Antifouling and Antimicrobial Properties
6-bromo-N-methyltryptamine has been studied for its antifouling properties. It has been identified as one of the compounds in the Mediterranean gorgonian Paramuricea clavata, displaying significant antiadhesion activity against certain bacterial strains while being non-toxic. This property suggests potential applications in controlling biofilm formation in marine environments (Pénez et al., 2011).
Potential in Neuropsychiatric Disorder Therapies
Research into 6-bromotryptamine derivatives, including 6-bromo-N-methyltryptamine, has shown their relevance in developing neuropsychiatric disorder therapies. These compounds exhibit antagonist activity against the 5-HT2A receptor, a target for antipsychotic agents. The variations in the acyl group chain length of these derivatives have been explored to optimize their efficacy as potential therapeutic agents (Ding et al., 2015).
Antimalarial and Antimicrobial Applications
The compound has also been identified in the sponge Fascaplysinopsis reticulata, exhibiting antimicrobial activities against various strains and moderate antiplasmodial activity. This finding opens up avenues for developing new treatments against malaria and bacterial infections (Campos et al., 2019).
Potential in Cancer Therapy
Marine sponges containing brominated indolic systems, including 6-bromo-N-methyltryptamine, have shown promising anti-cancer activities. These compounds target the cytoskeleton, which is crucial in cellular proliferation and metastasis in tumors. Additionally, their potential use in treating depression-related pathologies has been hypothesized due to their structural similarity with serotonin (Mollica et al., 2012).
Mechanism of Action
Future Directions
Our understanding of tryptamines is poor due to the lack of data globally . There are few published data on the many new compounds, their mechanisms of action, onset and duration of action, toxicity, signs and symptoms of intoxication, and analytical methods to identify tryptamines and their metabolites . Therefore, more research is needed in this area .
properties
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-13-5-4-8-7-14-11-6-9(12)2-3-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHGJRRYXTGNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448550 | |
Record name | 2-(6-bromo-1H-indol-3-yl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
209169-05-1 | |
Record name | 2-(6-bromo-1H-indol-3-yl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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